
13-Méthylberbérine
Vue d'ensemble
Description
13-Methylberberine (13-MB) (chloride) is a 13-methyl-substituted derivative of berberine. Berberine is a widely distributed berberidaceaen alkaloid found in plant tissues that has antibacterial, anti-inflammatory, antitumor, anti-obesity, and hypercholesterolemic activity. 13-MB has improved antibacterial activity against S. aureus (MIC = 125 µg/ml) and improved antitumor activity with a mean GI50 value of 11.7 µM, as compared to berberine. 13-MB also induces down-regulation of adipocyte differentiation transcription factors, reduces de novo lipid synthesis, and accumulates in murine 3T3-L1 adipocytes at higher levels than berberine, suggesting improved anti-obesity activity.
Applications De Recherche Scientifique
Effets anti-adipogènes
Il a été constaté que la 13-Méthylberbérine avait des effets anti-adipogènes plus importants sur les cellules 3T3-L1 de souris . Elle régule à la baisse l’expression des principaux facteurs de transcription de la différenciation adipocytaire, le récepteur activé par les proliférateurs de peroxysomes gamma (PPARγ) et la protéine α de liaison à l’activateur de l’élément CCAAT (C/EBPα), ainsi que leurs gènes cibles . Cela suggère que la this compound a un potentiel en tant que médicament anti-obésité .
Modulation du métabolisme des lipides
La modulation du métabolisme des lipides est un axe majeur de la recherche sur le syndrome métabolique . Il a été constaté que la this compound réduisait les niveaux de protéines PPARγ, C/EBPα et de la protéine 1 de liaison à l’élément de régulation du stérol (SREBP-1) . Cet effet de réduction des lipides a été atténué par un inhibiteur de la protéine kinase activée par l’AMP (AMPK), ce qui indique que l’effet de ce composé nécessite la voie de signalisation AMPK .
Inhibition de la synthèse de novo des lipides
Une phosphorylation réduite de l’Akt suggère une réduction de la synthèse de novo des lipides . Cela indique que la this compound pourrait être utilisée dans le traitement de pathologies liées à la synthèse des lipides .
Absorption et accumulation améliorées
La substitution méthyle en C-13 de la berbérine a augmenté son accumulation dans les cellules traitées, ce qui suggère que la this compound a une meilleure absorption et une accumulation plus élevée que la berbérine . Cela pourrait la rendre plus efficace dans les traitements où la berbérine est actuellement utilisée
Mécanisme D'action
Target of Action
13-Methylberberine primarily targets peroxisome proliferator-activated receptor gamma (PPARγ) , CCAAT enhancer binding protein alpha (C/EBPα) , and sterol regulatory element binding protein 1 (SREBP-1) . These are the main adipocyte differentiation transcription factors . Their role is crucial in the regulation of lipid metabolism and adipogenesis .
Mode of Action
13-Methylberberine interacts with its targets by down-regulating their expression . This results in reduced protein levels of PPARγ, C/EBPα, and SREBP-1 . The compound’s lipid-reducing effect is attenuated by an AMP-activated protein kinase (AMPK) inhibitor, indicating that the effect of this compound requires the AMPK signaling pathway .
Biochemical Pathways
The primary biochemical pathway affected by 13-Methylberberine is the AMPK signaling pathway . This pathway plays a critical role in cellular energy homeostasis and is a target for treating metabolic syndrome . Downstream effects include decreased Akt phosphorylation, suggesting reduced de novo lipid synthesis .
Pharmacokinetics
The C-13 methyl substitution of berberine increases its accumulation in treated cells . This suggests that 13-Methylberberine has improved absorption and higher accumulation compared to berberine . .
Result of Action
The primary molecular effect of 13-Methylberberine’s action is the reduction of lipid accumulation . This is achieved through the down-regulation of key adipocyte differentiation transcription factors and their target genes . On a cellular level, this results in potent anti-adipogenic effects, making 13-Methylberberine a potential anti-obesity drug .
Analyse Biochimique
Biochemical Properties
13-Methylberberine interacts with several enzymes, proteins, and other biomolecules. It down-regulates the expression of the main adipocyte differentiation transcription factors, peroxisome proliferator-activated receptor gamma (PPARγ) and CCAAT enhancer binding protein alpha (C/EBPα), as well as their target genes . The lipid-reducing effect of 13-Methylberberine was attenuated by an AMP-activated protein kinase (AMPK) inhibitor, indicating that the effect of this compound requires the AMPK signaling pathway .
Cellular Effects
13-Methylberberine has significant effects on various types of cells and cellular processes. It has been found to have stronger anti-adipogenic effects on mouse 3T3-L1 cells . It also improves endothelial dysfunction by inhibiting NLRP3 inflammasome activation via autophagy induction in human umbilical vein endothelial cells .
Molecular Mechanism
At the molecular level, 13-Methylberberine exerts its effects through several mechanisms. It reduces PPARγ, C/EBPα, and sterol regulatory element binding protein 1 (SREBP-1) protein levels . It also suppresses NLRP3 inflammasome activation and promotes autophagy induction in human umbilical vein endothelial cells .
Transport and Distribution
13-Methylberberine is transported and distributed within cells and tissues. C-13 methyl substitution of berberine increased its accumulation in treated cells, suggesting that 13-Methylberberine has improved absorption and higher accumulation compared to berberine .
Propriétés
IUPAC Name |
16,17-dimethoxy-21-methyl-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20NO4.ClH/c1-12-14-4-5-17(23-2)21(24-3)16(14)10-22-7-6-13-8-18-19(26-11-25-18)9-15(13)20(12)22;/h4-5,8-10H,6-7,11H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLEFNGNLISNJEQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=C(C2=C[N+]3=C1C4=CC5=C(C=C4CC3)OCO5)OC)OC.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70969276 | |
| Record name | 9,10-Dimethoxy-13-methyl-5,6-dihydro-2H-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin-7-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70969276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54260-72-9 | |
| Record name | 13-Methylberberine chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054260729 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC299531 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=299531 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9,10-Dimethoxy-13-methyl-5,6-dihydro-2H-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin-7-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70969276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-ethoxy-1H-pyrazolo[1,5-a]benzimidazole](/img/structure/B162880.png)

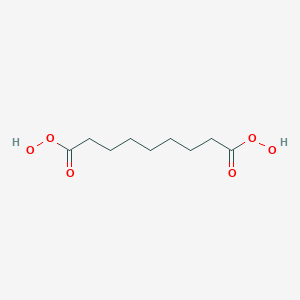
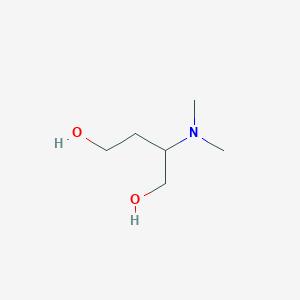

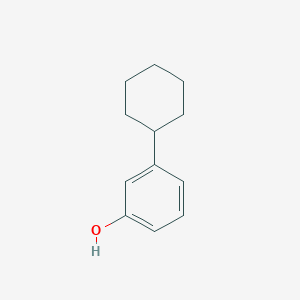
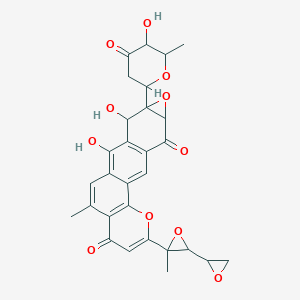
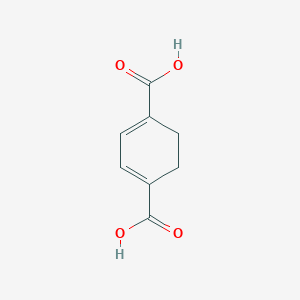

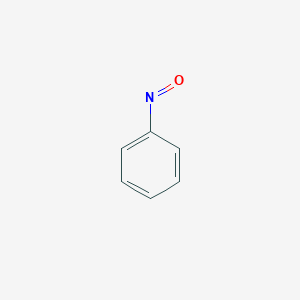
![(2R,3R,4S,5S,6R)-2-[(Z)-hex-3-enoxy]-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol](/img/structure/B162902.png)
![[2-Chloro-5-(trifluoromethyl)phenyl]hydrazine](/img/structure/B162904.png)
